2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide
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Overview
Description
2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide is a synthetic organic compound with the molecular formula C20H20FN3O. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide typically involves the reaction of 2,3-diethylquinoxaline-6-carboxylic acid with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with potential therapeutic applications.
Levomycin: An antibiotic used in the treatment of bacterial infections.
Uniqueness
2,3-Diethyl-N-(4-fluorobenzyl)quinoxaline-6-carboxamide is unique due to its specific structural features, such as the presence of the 4-fluorobenzyl group, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C20H20FN3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,3-diethyl-N-[(4-fluorophenyl)methyl]quinoxaline-6-carboxamide |
InChI |
InChI=1S/C20H20FN3O/c1-3-16-17(4-2)24-19-11-14(7-10-18(19)23-16)20(25)22-12-13-5-8-15(21)9-6-13/h5-11H,3-4,12H2,1-2H3,(H,22,25) |
InChI Key |
ZONCWNCPBVVUFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1CC |
Origin of Product |
United States |
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